molecular formula C12H14N2OS B1597590 PTH-norvaline CAS No. 66703-27-3

PTH-norvaline

Cat. No.: B1597590
CAS No.: 66703-27-3
M. Wt: 234.32 g/mol
InChI Key: ZUNXHUPAUYHHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTH-norvaline is a synthetic peptide that has garnered attention due to its potential therapeutic and industrial applications. It is a modified form of parathyroid hormone that contains norvaline instead of valine at position 2 of the peptide chain. The empirical formula of this compound is C12H14N2OS, and it has a molecular weight of 234.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTH-norvaline involves the incorporation of norvaline into the peptide chain of parathyroid hormone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes deprotection steps to remove protecting groups from amino acids, followed by purification using high-performance liquid chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: PTH-norvaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

PTH-norvaline has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects in conditions like osteoporosis and hyperparathyroidism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

PTH-norvaline exerts its effects by mimicking the action of parathyroid hormone. It binds to parathyroid hormone receptors on target cells, leading to the activation of intracellular signaling pathways. This results in the regulation of calcium and phosphate homeostasis, promoting bone resorption and renal calcium reabsorption . The molecular targets include parathyroid hormone receptors and downstream signaling molecules such as cyclic adenosine monophosphate and protein kinase A .

Comparison with Similar Compounds

    L-norvaline: A synthetic amino acid and constitutional isomer of valine.

    N-acetyl-D-norvaline: A derivative of norvaline with acetylation at the amino group.

    DL-norvaline: A racemic mixture of D- and L-norvaline

Comparison: PTH-norvaline is unique due to its incorporation into the peptide chain of parathyroid hormone, which imparts specific biological activities not observed in other norvaline derivatives. While L-norvaline and its derivatives are primarily studied for their metabolic and enzymatic effects, this compound’s primary focus is on its therapeutic potential in regulating calcium and phosphate metabolism .

Properties

IUPAC Name

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXHUPAUYHHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386784
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66703-27-3
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTH-norvaline
Reactant of Route 2
Reactant of Route 2
PTH-norvaline
Reactant of Route 3
Reactant of Route 3
PTH-norvaline
Reactant of Route 4
Reactant of Route 4
PTH-norvaline
Reactant of Route 5
PTH-norvaline
Reactant of Route 6
Reactant of Route 6
PTH-norvaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.